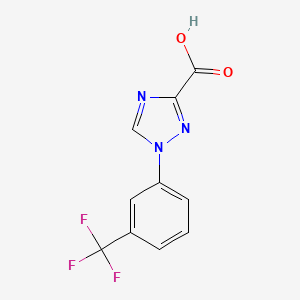

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXIOKBTUWPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744464 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-27-4 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes

Mode of Action

It’s known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of certain groups, facilitating key hydrogen bonding interactions with proteins.

Biochemical Pathways

Trifluoromethyl-substituted aromatic compounds have been associated with various biochemical pathways, but the specific pathways influenced by this compound require further investigation.

Pharmacokinetics

Some trifluoromethyl-substituted compounds have been noted for their reliable pharmacokinetic properties.

Biological Activity

1-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1245648-27-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various therapeutic areas, including anticancer, antibacterial, and antifungal activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a subject of extensive research.

- Molecular Formula : C10H6F3N3O2

- Molecular Weight : 247.17 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its mechanisms and effects on different biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit potent anticancer properties. In vitro studies have shown that compounds containing the triazole moiety can inhibit the growth of various cancer cell lines. For instance, studies involving similar triazole compounds have demonstrated their ability to inhibit NF-κB signaling pathways, which are crucial in cancer progression .

Case Study :

A study evaluated the cytotoxic effects of triazole derivatives against a panel of 60 human cancer cell lines. Compounds were tested at varying concentrations (10^-4 M to 10^-8 M), revealing that some derivatives exhibited over 60% growth inhibition in multiple cell lines . This suggests that this compound could possess similar or enhanced anticancer activity.

Antibacterial and Antifungal Activity

Triazoles are also recognized for their antibacterial and antifungal properties. The incorporation of the trifluoromethyl group has been shown to enhance the potency of these compounds against resistant bacterial strains. In vitro tests have indicated that triazole derivatives can inhibit the growth of multidrug-resistant bacteria by reducing the minimum inhibitory concentration (MIC) required for effective treatment .

Table 1: Biological Activities of Triazole Derivatives

| Activity Type | Example Compound | Effectiveness |

|---|---|---|

| Anticancer | Various Triazole Derivatives | >60% growth inhibition in cancer cell lines |

| Antibacterial | Triazole with CF3 group | Reduced MIC against resistant strains |

| Antifungal | Similar Triazole Compounds | Effective against fungal infections |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and cancer progression.

- Enhanced Solubility and Stability : The triazole structure improves the solubility and metabolic stability of the compound, enhancing its bioavailability .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

The compound exhibits significant antifungal properties, making it a candidate for developing antifungal agents. Research has shown that triazole derivatives can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, studies have indicated that compounds similar to 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid demonstrate efficacy against Candida species and Aspergillus spp. .

Antitumor Properties

There is emerging evidence that triazole derivatives possess antitumor activity. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Preliminary studies suggest that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a selective inhibitor of certain cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones. This characteristic can be beneficial in drug design and development .

Agricultural Applications

Fungicides

In agriculture, this compound is being explored as a potential fungicide. Its structural similarities to existing agricultural fungicides suggest it could effectively control fungal diseases in crops. Field trials are necessary to evaluate its efficacy against specific pathogens affecting crops like wheat and corn .

Plant Growth Regulators

Research indicates that triazole compounds can also function as plant growth regulators, influencing plant growth and development processes. This application could lead to enhanced crop yields and improved resistance to environmental stressors .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can serve as a building block for synthesizing advanced materials with tailored properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices may enhance the mechanical properties and durability of materials used in various industrial applications .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Decarboxylative oxidation with KMnO₄ in acidic media yields CO₂ and generates the corresponding triazolyl radical intermediate, which can dimerize or react with electrophiles.

-

Selective oxidation of the thiophene moiety (when present in analogs) using H₂O₂/CF₅CO₃H produces sulfoxide derivatives .

Substitution Reactions

The triazole ring participates in nucleophilic aromatic substitutions (SNAr) due to electron deficiency from the trifluoromethyl group:

| Reaction Type | Conditions | Products |

|---|---|---|

| Amide Formation | SOCl₂ → NH₃ (2-step) | 1-(3-CF₃Ph)-1H-1,2,4-triazole-3-carboxamide |

| Esterification | MeOH/H₂SO₄ (reflux) | Methyl ester derivative |

| Halogenation | PCl₅/PBr₃ | 3-Chloro/bromo-triazole analogs |

These substitutions retain the trifluoromethyl group’s integrity, critical for maintaining bioactivity.

Cycloaddition and Click Chemistry

The triazole core facilitates Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis (CuAAC):

-

Reaction with terminal alkynes (e.g., phenylacetylene) in THF/H₂O with CuSO₄/sodium ascorbate yields 1,4-disubstituted triazoles .

-

Regioselectivity is influenced by the trifluoromethyl group’s electron-withdrawing effect, favoring 1,4-substitution over 1,5-isomers .

Example Reaction:

Decarboxylation

Thermal or acid-catalyzed decarboxylation (150–200°C) removes the COOH group, forming 3-unsubstituted triazoles:

-

Mechanism : Protonation of the carboxylate followed by CO₂ release generates a resonance-stabilized triazolide intermediate.

-

Applications : Provides access to simpler triazole scaffolds for further functionalization.

Metal Coordination

The carboxylic acid and triazole nitrogen atoms act as ligands for transition metals:

| Metal | Coordination Site | Application |

|---|---|---|

| Cu(II) | N4 (triazole), O (carboxyl) | Catalysis in C–N coupling |

| Fe(III) | O (carboxyl) | Magnetic materials synthesis |

Comparative Reactivity of Analogues

Substituents profoundly influence reactivity:

| Analog | Reactivity Trend | Key Feature |

|---|---|---|

| 5-Thien-2-yl derivative | Higher electrophilicity at C5 | Thiophene π-conjugation |

| 5-Cyclopropyl derivative | Enhanced stability in radical reactions | Strain-free cyclopropyl ring |

| 1-Phenyl-5-CF₃ derivative | Faster esterification kinetics | Steric shielding by CF₃ group |

Mechanistic Insights from DFT Studies

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Electronic Effects

The trifluoromethyl group distinguishes this compound from analogs with substituents such as chlorine, isopropyl, or alkoxy groups. Key comparisons include:

Key Observations :

- Trifluoromethyl vs. Chlorine : The -CF₃ group increases lipophilicity (logP ≈ 2.1 vs. 1.5 for -Cl), enhancing membrane permeability and target engagement .

- Positional Effects : Antitumor activity is highly dependent on substituent placement. For example, 4-chloro derivatives show stronger growth inhibition than 3-substituted analogs .

Antitumor Activity

- The target compound’s structural analogs, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibit 70% growth inhibition (GP) in lung cancer models .

- The trifluoromethyl group enhances apoptosis induction in tumor cells by stabilizing interactions with hydrophobic pockets in enzymes like c-Met kinase .

Anticonvulsant Activity

- Triazole derivatives with alkoxypropyl substituents (e.g., 1-(3-phenoxypropyl)-1H-1,2,4-triazoles) show broad-spectrum anticonvulsant activity at 100 mg/kg doses in rodent models . The target compound’s -CF₃ group may reduce neurotoxicity compared to halogenated analogs .

Insights :

- The isopropyl analog’s higher acute toxicity (Category 4) suggests that bulky alkyl groups may exacerbate adverse effects compared to halogen or -CF₃ substituents .

- The target compound’s safety profile remains understudied but is hypothesized to balance efficacy and tolerability due to moderate lipophilicity .

Preparation Methods

Proposed Mechanism

- Coupling of trifluoroacetimidoyl chloride with hydrazine hydrate forms trifluoroacetimidohydrazide intermediate.

- Reaction with TFBen introduces a formyl group, generating an N-formyl imidohydrazide.

- Intramolecular nucleophilic addition forms a five-membered heterocyclic intermediate.

- Acid-assisted dehydration yields the 3-trifluoromethyl-1,2,4-triazole product with a carboxylic acid group.

Yield and Scope

The method provides moderate to good yields (typically 50–78%) for a variety of trifluoroacetimidoyl chlorides, including those with trifluoromethyl-substituted phenyl groups relevant to the target compound.

| Entry | Substrate (Trifluoroacetimidoyl Chloride) | Substituent Position | Yield (%) |

|---|---|---|---|

| 1 | 3-(Trifluoromethyl)phenyl | Meta | ~53–75 |

| 2 | Electron-rich substituents | Various | 60–78 |

| 3 | Electron-deficient substituents | Various | 50–65 |

Table 1: Representative yields for trifluoroacetimidoyl chlorides in the multi-component reaction.

Traditional Multi-Step Synthesis via Condensation and Cyclization

Another common synthetic route involves:

- Condensation of a suitable aldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) with hydrazine derivatives to form hydrazones or hydrazides.

- Cyclization under acidic or basic conditions to construct the 1,2,4-triazole ring.

- Subsequent oxidation or functional group transformation to introduce the carboxylic acid at the 3-position of the triazole ring.

This approach is classical but may involve longer reaction times and more purification steps. It is often used when metal catalysts or complex reagents are to be avoided.

Comparison with Related Triazole Syntheses

While methods for 1,2,3-triazoles exist involving copper-catalyzed azide-alkyne cycloadditions, the synthesis of 1,2,4-triazoles with trifluoromethyl substitution is less explored but gaining attention due to their biological relevance.

Some methods use:

- Transition metal catalysis (e.g., copper, silver) to facilitate cycloaddition reactions.

- Use of trifluoroacetimidoyl chlorides or trifluoroacetimidohydrazides as trifluoromethyl sources.

- Multi-component reactions incorporating carbonyl surrogates like TFBen to introduce carboxyl groups efficiently.

Industrial and Practical Considerations

- The metal-free multi-component method offers advantages in terms of environmental impact, avoiding toxic metals and harsh conditions.

- The scalability of the reaction has been demonstrated at 5 mmol scale without loss of yield or purity.

- The use of readily available starting materials and simple reaction setups enhances the method’s suitability for pharmaceutical research and potential industrial application.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-free multi-component | Trifluoroacetimidoyl chloride, hydrazine hydrate, TFBen, TFA | Toluene, 100°C, 12 h | 50–78 | Metal-free, broad scope, scalable | Moderate yields, requires TFBen |

| Condensation-cyclization | 3-(Trifluoromethyl)benzaldehyde, hydrazine derivatives | Acidic/basic medium, multi-step | Variable | Classical, well-known | Longer process, multiple steps |

| Transition metal-catalyzed cycloaddition | Alkynes, azides, metal catalysts (Cu, Ag) | Various, often mild | High (80%+) | High regioselectivity | Use of metals, sometimes toxic reagents |

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via multi-step routes involving cyclization and functionalization. For example, triazole derivatives can be prepared using methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. In one protocol, 3-(trifluoromethyl)aniline derivatives are coupled with propargyl alcohol or alkynes under optimized conditions to form the triazole core . Intermediates are characterized using 1H NMR (to confirm proton environments), 13C NMR (to verify carbon frameworks), and LCMS (for molecular weight and purity validation). For instance, the final carboxylic acid derivative may be isolated as a white solid after acid hydrolysis of an ester precursor .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on GHS classifications for structurally similar triazoles, the compound likely poses hazards such as acute oral toxicity (H302) , skin irritation (H315) , and respiratory tract irritation (H335) . Researchers must:

- Use PPE (gloves, lab coats, safety goggles).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizers.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention, providing the SDS .

Advanced: How can synthetic yields be optimized for this compound during scale-up?

Methodological Answer:

Yield optimization involves:

- Catalyst screening : Transition metals (e.g., CuI for cycloaddition) or organocatalysts may enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates.

- Purification techniques : Column chromatography with silica gel or recrystallization from ethanol/water mixtures can improve purity .

Advanced: What analytical strategies resolve stereochemical uncertainties in triazole derivatives?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration, as demonstrated for related triazole carboxamides (e.g., triclinic crystal system with space group P1) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Optical rotation : Measures specific rotation to confirm enantiopurity after resolution, as seen in pesticidal triazole derivatives .

Advanced: How can researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

- Target identification : Screen against enzymes (e.g., Wnt/Notum inhibitors ) using fluorescence-based activity assays .

- Cell-based assays : Test anti-proliferative effects (e.g., MTT assay on cancer cell lines) and monitor autophagy markers (LC3-II/LC3-I ratio) via Western blot .

- Mechanistic studies : Use siRNA knockdown or inhibitors (e.g., rapamycin) to validate pathways like mTOR/p70S6K .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts or isotopic patterns).

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.